molecular formula C10H15ClN4O B5323757 N-[(1S*,2R*)-2-aminocyclobutyl]-3-(4-chloro-1H-pyrazol-1-yl)propanamide

N-[(1S*,2R*)-2-aminocyclobutyl]-3-(4-chloro-1H-pyrazol-1-yl)propanamide

Cat. No. B5323757
M. Wt: 242.70 g/mol
InChI Key: CZWNLNHYMPJJPI-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1S*,2R*)-2-aminocyclobutyl]-3-(4-chloro-1H-pyrazol-1-yl)propanamide is a compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as PF-06463922 and is a small molecule inhibitor of the protein kinase called MAP4K4. MAP4K4 has been implicated in various diseases, including cancer, inflammation, and metabolic disorders. Therefore, the development of inhibitors for this protein kinase has been a topic of interest for researchers.

Mechanism of Action

N-[(1S*,2R*)-2-aminocyclobutyl]-3-(4-chloro-1H-pyrazol-1-yl)propanamide inhibits MAP4K4 by binding to the ATP-binding site of the protein kinase. This binding prevents the phosphorylation of downstream targets, leading to the inhibition of various cellular processes, including cell proliferation and survival.
Biochemical and Physiological Effects
The inhibition of MAP4K4 by this compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound inhibits the growth and survival of cancer cells by inducing apoptosis and cell cycle arrest. Furthermore, this compound has been shown to inhibit the migration and invasion of cancer cells.
In addition to its anti-cancer effects, this compound has also been shown to have anti-inflammatory effects. This compound inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and other immune cells.

Advantages and Limitations for Lab Experiments

N-[(1S*,2R*)-2-aminocyclobutyl]-3-(4-chloro-1H-pyrazol-1-yl)propanamide has several advantages for lab experiments. This compound is a highly selective inhibitor of MAP4K4 and has been shown to have minimal off-target effects. Furthermore, this compound has good pharmacokinetic properties and can be administered orally.
However, there are also some limitations to the use of this compound in lab experiments. This compound has limited solubility in aqueous solutions, which can make it difficult to use in certain assays. Furthermore, the long-term effects of MAP4K4 inhibition by this compound are not well understood, and further studies are needed to investigate its safety and efficacy.

Future Directions

There are several future directions for the study of N-[(1S*,2R*)-2-aminocyclobutyl]-3-(4-chloro-1H-pyrazol-1-yl)propanamide. One potential direction is the investigation of its efficacy in combination with other anti-cancer drugs. Studies have shown that this compound can enhance the efficacy of other drugs, and further studies are needed to identify the optimal combination therapies.
Another potential direction is the investigation of the role of MAP4K4 inhibition in other diseases, such as inflammation and metabolic disorders. Further studies are needed to investigate the potential therapeutic applications of this compound in these diseases.
Conclusion
This compound is a compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a small molecule inhibitor of the protein kinase called MAP4K4, which has been implicated in various diseases, including cancer, inflammation, and metabolic disorders. The inhibition of MAP4K4 by this compound has been shown to have anti-tumor and anti-inflammatory effects. Further studies are needed to investigate the safety and efficacy of this compound and its potential applications in other diseases.

Synthesis Methods

The synthesis of N-[(1S*,2R*)-2-aminocyclobutyl]-3-(4-chloro-1H-pyrazol-1-yl)propanamide involves several steps. The first step involves the reaction of 4-chloro-1H-pyrazole with 3-bromopropionic acid to form 3-(4-chloro-1H-pyrazol-1-yl)propanoic acid. The second step involves the reaction of the obtained acid with (1S,2R)-2-aminocyclobutanecarboxylic acid to form this compound. The final product is obtained after purification and characterization.

Scientific Research Applications

N-[(1S*,2R*)-2-aminocyclobutyl]-3-(4-chloro-1H-pyrazol-1-yl)propanamide has been extensively studied for its potential applications in various diseases. MAP4K4 has been implicated in the development and progression of cancer, and the inhibition of this protein kinase has been shown to have anti-tumor effects. Studies have shown that PF-06463922 inhibits the growth of various cancer cell lines, including lung cancer, breast cancer, and pancreatic cancer. Furthermore, this compound has been shown to enhance the efficacy of other anti-cancer drugs.
In addition to its anti-cancer effects, this compound has also been studied for its potential applications in inflammation and metabolic disorders. MAP4K4 has been shown to play a role in the regulation of inflammation and metabolic homeostasis. Therefore, the inhibition of this protein kinase has been suggested as a potential therapeutic strategy for these diseases.

properties

IUPAC Name

N-[(1S,2R)-2-aminocyclobutyl]-3-(4-chloropyrazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN4O/c11-7-5-13-15(6-7)4-3-10(16)14-9-2-1-8(9)12/h5-6,8-9H,1-4,12H2,(H,14,16)/t8-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWNLNHYMPJJPI-BDAKNGLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1N)NC(=O)CCN2C=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H]1N)NC(=O)CCN2C=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.